REACTION_CXSMILES
|
[N:1]([CH2:4][C:5]([C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][N:9]=1)([F:7])[F:6])=[N+]=[N-]>CCOC(C)=O.[Pd]>[F:7][C:5]([F:6])([C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][N:9]=1)[CH2:4][NH2:1]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(CN)(C1=NC=C(C=C1)C)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 10.76 mmol | |
AMOUNT: MASS | 1.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 0.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |